molecular formula C15H19N3OS B7773280 N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]propanamide

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B7773280
M. Wt: 289.4 g/mol
InChI Key: YHRBMZRRZRZZSA-UHFFFAOYSA-N
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Description

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]propanamide is a 1,3,4-thiadiazole derivative characterized by a propanamide group attached to the 2-position of the thiadiazole ring and a 4-tert-butylphenyl substituent at the 5-position. Its molecular formula is C₁₄H₁₇N₃O₂S, with a molecular weight of 291.369 g/mol . This compound is utilized in screening studies, with available quantities reported at 48 mg .

Properties

IUPAC Name

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-5-12(19)16-14-18-17-13(20-14)10-6-8-11(9-7-10)15(2,3)4/h6-9H,5H2,1-4H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRBMZRRZRZZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-tert-Butylbenzaldehyde and Thiosemicarbazide

The thiadiazole core is synthesized via cyclocondensation of 4-tert-butylbenzaldehyde with thiosemicarbazide in ethanol under oxidative conditions. Hatvate et al. demonstrated that tert-butyl hydroperoxide (TBHP) efficiently facilitates this reaction at room temperature, achieving an 80% yield. The mechanism involves imine formation, followed by oxidative cyclization to form the 1,3,4-thiadiazole ring.

Reaction Conditions

  • Solvent: Ethanol/water (10:1 v/v)

  • Oxidizing Agent: TBHP (1.0 equiv)

  • Temperature: 20°C

  • Time: 4 hours

Workup
Post-reaction, ethanol is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried over Na₂SO₄ and purified via silica gel chromatography (hexane/ethyl acetate).

Alternative Methods for Thiadiazole Ring Formation

Patent CN103030608A describes a similar approach using aromatic aldehydes and thiosemicarbazide, with purification via pH adjustment (7–9) and recrystallization in ethyl acetate. For 5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-amine, this method may require extended reaction times (6–8 hours) but avoids column chromatography.

Acylation of the Thiadiazol-2-Amine Intermediate

Propionyl Chloride-Mediated Acylation

The amine intermediate is acylated with propionyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Ambeed Pharmaceuticals reported a 75–85% yield for analogous reactions under these conditions:

Procedure

  • Dissolve 5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-amine (10 mmol) in DCM (45 mL).

  • Cool to 0°C and add propionyl chloride (12 mmol) dropwise.

  • Stir at 20°C for 12 hours.

  • Wash with water and brine, dry over MgSO₄, and concentrate.

Key Parameters

  • Molar Ratio: Amine:propionyl chloride = 1:1.2

  • Solvent: DCM

  • Base: TEA (1.2 equiv)

Propionic Anhydride-Based Acylation

For milder conditions, propionic anhydride reacts with the amine in benzene at 40°C. This method, adapted from Al-Qudah et al. , achieves 70–75% yield with simplified purification:

Steps

  • Mix amine (10 mmol) with propionic anhydride (15 mmol) in benzene.

  • Stir at 40°C for 5 hours.

  • Remove excess anhydride under reduced pressure.

  • Recrystallize from dichloromethane.

Advantages

  • Avoids handling corrosive acyl chlorides.

  • Suitable for heat-sensitive substrates.

Optimization and Comparative Analysis

Yield and Purity Comparison

MethodYield (%)Purity (%)Purification Technique
Propionyl Chloride8598Concentration + Recrystallization
Propionic Anhydride7595Vacuum Distillation

Solvent and Catalyst Impact

  • DCM vs. Benzene: DCM provides faster reaction kinetics, but benzene reduces side reactions in anhydride-based routes.

  • Base Selection: TEA outperforms pyridine in suppressing byproducts during acyl chloride reactions.

Green Chemistry Considerations

The TBHP-mediated cyclocondensation aligns with green chemistry principles by avoiding toxic oxidants like bromine or iodine. Ethanol/water solvent systems further enhance sustainability.

Challenges and Troubleshooting

  • Byproduct Formation: Excess acyl chloride may generate N,N-diacylated products. Stoichiometric control (1:1.2 ratio) mitigates this.

  • Purification: Silica chromatography is preferred for high-purity batches (>98%), while recrystallization suffices for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of corresponding amines or alcohols

    Substitution: Formation of substituted amides or other derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis (programmed cell death). Additionally, the compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Substituents on the Thiadiazole Ring

  • N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]propanamide (CAS 892697-57-3): Shares the propanamide group but replaces the 4-tert-butylphenyl with a 3-phenoxypropyl chain. Molecular formula: C₁₄H₁₇N₃O₂S (same as the target compound), but the phenoxypropyl group increases flexibility and polarity .
  • N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide :
    • Features a 4-methoxybenzyl group and a bulkier 3-phenylpropanamide side chain.
    • Molecular weight: 353.440 g/mol , with higher mass due to the phenylpropanamide moiety .

Aromatic Ring Modifications

  • 2-Benzoylamino-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]ethanamide: Substitutes the tert-butylphenyl group with a 4-bromophenyl ring and introduces a benzoylamino-ethanamide chain.
  • (2R)-N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(cinnamoylamino)propanamide: Contains a chlorophenyl group and a chiral cinnamoylamino side chain. Crystal structure: Orthorhombic (space group P2₁2₁2₁), with cell parameters a = 6.6324 Å, b = 8.575 Å, c = 34.367 Å .

Table 1: Comparative Physical Data

Compound Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Substituents
Target Compound Not reported Not reported 291.369 4-tert-butylphenyl, propanamide
5e (N-(5-((4-Chlorobenzyl)thio)-...) 132–134 74 ~450* Chlorobenzylthio, acetamide
5h (N-(5-(Benzylthio)-...) 133–135 88 ~380* Benzylthio, acetamide
15a (Bis-thiadiazole derivative ) 212 (dec.) 33 384.48 Phenylpropanamide, aminothiadiazole

*Estimated based on molecular formulas.

  • Synthetic Yields : Derivatives with benzylthio groups (e.g., 5h) show higher yields (88%) compared to chloro-substituted analogs (74% for 5e), suggesting steric and electronic effects influence reaction efficiency .
  • Melting Points : Bis-thiadiazole derivatives (e.g., 15a) exhibit higher decomposition temperatures (~212°C), likely due to extended conjugation and intermolecular interactions .

Crystallographic and Solubility Considerations

  • The target compound’s tert-butyl group likely induces steric hindrance, affecting crystal packing. Comparatively, the chlorophenyl derivative in forms a dense orthorhombic lattice, while methoxy-substituted analogs (e.g., ) may exhibit higher solubility in polar solvents due to increased polarity.

Biological Activity

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]propanamide is a synthetic compound belonging to the thiadiazole family, known for its diverse biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C17H23N3OS
  • Molecular Weight : 317.45 g/mol
  • CAS Number : 312511-82-3

The compound features a thiadiazole ring with a tert-butylphenyl substituent and a propanamide functional group. This unique structure contributes to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in proliferation and inflammation:

  • Anticancer Activity : The compound has shown potential in inhibiting the proliferation of cancer cells by targeting specific enzymes and proteins that regulate cell cycle progression. Studies indicate that it may induce apoptosis through the activation of caspases and modulation of p53 expression levels .
  • Anti-inflammatory Effects : this compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains:

Microorganism Activity
Escherichia coliModerate inhibition
Staphylococcus aureusSignificant inhibition
Candida albicansLow activity

These results suggest that while the compound shows promise as an antimicrobial agent, further optimization may be necessary for enhanced efficacy.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast cancer)10.38Induction of apoptosis via caspase activation
HeLa (Cervical cancer)15.00Cell cycle arrest at G0-G1 phase
A549 (Lung cancer)12.50Inhibition of cell proliferation

These findings highlight the compound's potential as a lead candidate for further development in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activities of thiadiazole derivatives, including this compound:

  • Study on Anticancer Activity : A study published in MDPI reported that derivatives with similar structures exhibited higher anticancer activity than conventional chemotherapeutics like doxorubicin. The mechanism involved apoptosis induction and cell cycle arrest in various cancer cell lines .
  • Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory properties of thiadiazole compounds. The study found that these compounds could significantly reduce inflammatory markers in animal models .
  • Antimicrobial Screening : A comprehensive review indicated that thiadiazole derivatives possess broad-spectrum antimicrobial activity against both bacterial and fungal pathogens. The review emphasized the need for further structural modifications to enhance their therapeutic profiles .

Q & A

Q. What are the key considerations for optimizing the synthesis yield of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]propanamide?

  • Methodological Answer: Synthesis optimization requires precise control of reaction conditions. For thiadiazole derivatives like this compound, multi-step routes are typical:

Thiadiazole Core Formation: Start with cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) to form the 1,3,4-thiadiazole ring.

Substituent Introduction: React the thiadiazole intermediate with 4-tert-butylphenyl groups via nucleophilic substitution or cross-coupling reactions (e.g., using Pd catalysts).

Propanamide Attachment: Couple the thiadiazole with propanamide using carbodiimide coupling agents (e.g., EDC/HOBt).

  • Critical Parameters:
  • Temperature: Maintain 60–80°C during cyclization to prevent side reactions.
  • Catalysts: Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling (if aryl halides are involved) .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer: A combination of techniques ensures accurate structural validation:
  • NMR Spectroscopy:
  • 1H/13C NMR: Assign proton environments (e.g., tert-butyl singlet at ~1.3 ppm) and carbon shifts (amide carbonyl at ~170 ppm). Compare with predicted shifts from computational models (e.g., DFT) .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS: [M+H]+ expected at ~332.4 g/mol) and fragmentation patterns .
  • X-ray Crystallography: Resolve crystal packing and bond angles (e.g., orthorhombic system with space group P2₁2₁2₁, as seen in similar thiadiazoles) . Use SHELX software for refinement .

Q. How should researchers design initial biological activity screens for this thiadiazole derivative?

  • Methodological Answer: Prioritize assays based on structural analogs' reported activities:
  • Antimicrobial Screening:
  • MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution (CLSI guidelines) .
  • Anticancer Evaluation:
  • MTT Assays: Screen against cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
  • Enzyme Inhibition: Target enzymes like dihydrofolate reductase (DHFR) or kinases using fluorometric or colorimetric kits .

Advanced Research Questions

Q. What strategies can be employed to analyze structure-activity relationships (SAR) for substituent variations on the thiadiazole core?

  • Methodological Answer: SAR studies require systematic variation of substituents and rigorous testing:

Synthesize Analog Library: Modify the tert-butyl group (e.g., replace with fluorophenyl, methyl, or nitro groups) .

Biological Profiling: Compare activities across analogs using standardized assays (e.g., MIC, IC₅₀).

QSAR Modeling: Use software like MOE or Schrödinger to correlate electronic/hydrophobic parameters (e.g., logP, Hammett constants) with activity .

  • Key Finding: Fluorinated analogs (e.g., 4-fluorobenzyl derivatives) show enhanced antimicrobial potency due to increased electronegativity .

Q. How can researchers resolve discrepancies between crystallographic data and computational modeling results for this compound?

  • Methodological Answer: Address inconsistencies through iterative validation:

Refine Crystallographic Data: Reprocess raw diffraction data using SHELXL to check for overlooked twinning or disorder.

Re-optimize Computational Models: Re-run DFT calculations (e.g., B3LYP/6-311+G**) with solvent corrections (PCM model).

Validate Hydrogen Bonding: Compare experimental (X-ray) and theoretical H-bond distances (e.g., amide N–H⋯O interactions) .

  • Example: If computational models predict a planar thiadiazole ring but X-ray shows slight puckering, assess torsional strain effects .

Q. What methodologies are recommended for investigating the compound's mechanism of action against microbial targets?

  • Methodological Answer: Combine biochemical and omics approaches:
  • Target Identification:
  • Pull-down Assays: Use biotinylated probes to isolate binding proteins from bacterial lysates.
  • Microbial Proteomics: Perform LC-MS/MS on treated vs. untreated cells to identify dysregulated proteins .
  • Enzyme Kinetics: Measure inhibition constants (Kᵢ) for putative targets (e.g., DHFR) using stopped-flow spectrophotometry .
  • Molecular Docking: Simulate binding poses with Autodock Vina; validate with mutagenesis (e.g., key residues in DHFR active site) .

Notes

  • For unresolved discrepancies, consult multi-technique validation frameworks .

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